molecular formula C10H15N3O3 B5610767 N-(4,6-dimethoxy-2-pyrimidinyl)-2-methylpropanamide

N-(4,6-dimethoxy-2-pyrimidinyl)-2-methylpropanamide

Cat. No. B5610767
M. Wt: 225.24 g/mol
InChI Key: LZMKHYTXNNGEJH-UHFFFAOYSA-N
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Description

N-(4,6-dimethoxy-2-pyrimidinyl)-2-methylpropanamide is a compound of interest in various chemical and pharmaceutical research areas. This compound and its derivatives have been synthesized and studied for their chemical reactions, molecular structures, and potential applications.

Synthesis Analysis

The synthesis of compounds related to this compound involves chemoselective reactions and can lead to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, as demonstrated by C. Hajji et al. (2002). Such processes are significant for developing novel pharmaceuticals and agrochemicals (Hajji et al., 2002).

Molecular Structure Analysis

The molecular structure of derivatives like 4-(4,6-dimethoxyl-pyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, as studied by S. Ji (2006), provides insights into the chemical behavior and potential applications of this compound. X-ray diffraction analysis plays a crucial role in understanding the crystallographic data and structural characteristics of such compounds (Ji, 2006).

Chemical Reactions and Properties

The reactivity of similar compounds has been explored in the context of developing new benzyloxycarbonylating agents, as discussed by A. Katoh et al. (1996). These studies shed light on the versatility and reactivity of the pyrimidinyl moiety in this compound, making it valuable for synthetic organic chemistry (Katoh et al., 1996).

properties

IUPAC Name

N-(4,6-dimethoxypyrimidin-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6(2)9(14)13-10-11-7(15-3)5-8(12-10)16-4/h5-6H,1-4H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMKHYTXNNGEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CC(=N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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